![molecular formula C14H9N3O B13870308 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine
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Overview
Description
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes fused pyridine and pyrrole rings. The presence of these rings contributes to its potential biological activity and makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine-pyrrole structure but lacks the furo ring.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring.
1H-pyrrolo[3,4-c]pyridine: Contains a different arrangement of the pyridine and pyrrole rings.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine is unique due to the presence of the furo ring fused to the pyridine-pyrrole structure. This additional ring can enhance the compound’s biological activity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9N3O |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine |
InChI |
InChI=1S/C14H9N3O/c1-2-10-11(6-17-14(10)16-4-1)12-8-18-13-7-15-5-3-9(12)13/h1-8H,(H,16,17) |
InChI Key |
HMDYMVNFGNZYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C3=COC4=C3C=CN=C4)N=C1 |
Origin of Product |
United States |
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